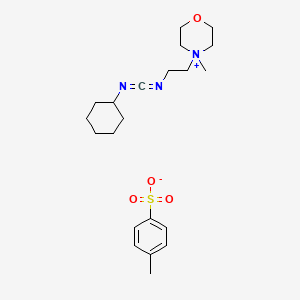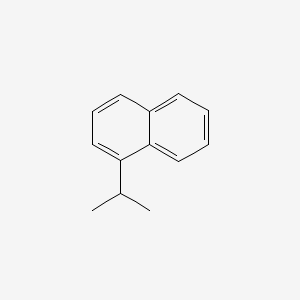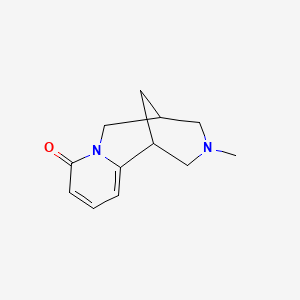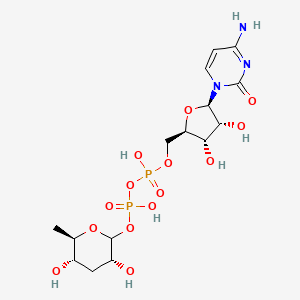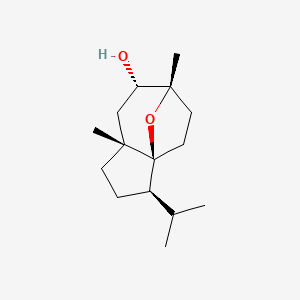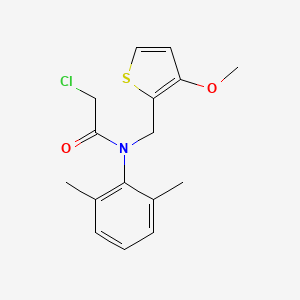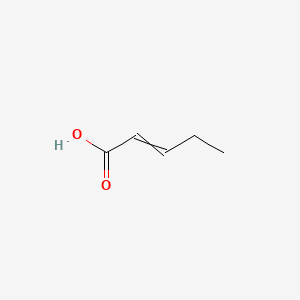
2-戊烯酸
描述
Pent-2-enoic acid, also known as 2-pentenoic acid, is an unsaturated carboxylic acid with the molecular formula C5H8O2. It is characterized by the presence of a double bond between the second and third carbon atoms in its five-carbon chain. This compound exists in two geometric isomers: the cis (Z) and trans (E) forms. The trans form is more stable and commonly encountered in various applications .
科学研究应用
Pent-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: Pent-2-enoic acid is used in the production of flavoring agents and fragrances due to its characteristic odor
作用机制
Target of Action
Pent-2-enoic acid, also known as 2-pentenoic acid, is an unsaturated carboxylic acid . It has been used in the preparation of new nonsteroidal human androgen receptor (hAR) agonists . The human androgen receptor is a nuclear receptor that binds androgens, which are hormones that play a role in male traits and reproductive activity .
Mode of Action
It is known to interact with the human androgen receptor (har), potentially influencing the activity of this receptor . The “2E” designation indicates that the molecule has a trans double bond configuration .
Biochemical Pathways
Given its interaction with the human androgen receptor, it may influence pathways related to androgen signaling .
Pharmacokinetics
It is known to be miscible with water and most organic solvents , which could influence its bioavailability.
Result of Action
Its potential use as a flavoring agent in the food industry has been investigated . Additionally, it has been used in the preparation of nonsteroidal human androgen receptor (hAR) agonists , suggesting it may have effects on androgen signaling pathways.
Action Environment
Its miscibility with water and most organic solvents suggests that the solvent environment could potentially influence its action and stability.
生化分析
Biochemical Properties
Pent-2-enoic acid plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it is known to inhibit mitochondrial β-oxidation, a crucial metabolic pathway for fatty acid degradation . This inhibition occurs through the formation of unusual acyl-CoA esters in vivo, which interfere with the normal function of enzymes involved in β-oxidation . Additionally, pent-2-enoic acid can act as a flavoring agent due to its cheesy and sour odor .
Cellular Effects
Pent-2-enoic acid affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of mitochondrial β-oxidation can lead to the accumulation of fatty acids and their derivatives, which can disrupt normal cellular function . This disruption can affect cell signaling pathways and gene expression, leading to altered cellular metabolism and potentially toxic effects at high concentrations .
Molecular Mechanism
The molecular mechanism of pent-2-enoic acid involves its interaction with enzymes and other biomolecules. It exerts its effects primarily through the inhibition of mitochondrial β-oxidation. This inhibition is achieved by the formation of acyl-CoA esters, which bind to and inhibit the activity of enzymes involved in this pathway . Additionally, pent-2-enoic acid can form hydrogen bonds with other molecules, influencing their structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pent-2-enoic acid can change over time. The compound’s stability and degradation are important factors to consider. Pent-2-enoic acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to pent-2-enoic acid in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, particularly through its inhibition of mitochondrial β-oxidation .
Dosage Effects in Animal Models
The effects of pent-2-enoic acid vary with different dosages in animal models. At low doses, it can inhibit mitochondrial β-oxidation without causing significant toxicity . At high doses, pent-2-enoic acid can lead to the accumulation of fatty acids and their derivatives, resulting in toxic effects such as dicarboxylic aciduria . These threshold effects highlight the importance of dosage in studying the biochemical properties of pent-2-enoic acid.
Metabolic Pathways
Pent-2-enoic acid is involved in several metabolic pathways, including fatty acid metabolism and lipid peroxidation . It interacts with enzymes such as acyl-CoA dehydrogenase, which plays a key role in the β-oxidation of fatty acids . The inhibition of this enzyme by pent-2-enoic acid can lead to changes in metabolic flux and the accumulation of metabolites, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, pent-2-enoic acid is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation in specific cellular compartments. For example, pent-2-enoic acid can bind to fatty acid-binding proteins, facilitating its transport to mitochondria where it exerts its inhibitory effects on β-oxidation .
Subcellular Localization
The subcellular localization of pent-2-enoic acid is primarily within the mitochondria, where it inhibits β-oxidation . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments. The presence of pent-2-enoic acid in mitochondria can affect its activity and function, leading to changes in cellular metabolism and energy production .
准备方法
Synthetic Routes and Reaction Conditions: Pent-2-enoic acid can be synthesized through several methods:
Aldol Condensation: One common method involves the aldol condensation of acetaldehyde with propionaldehyde, followed by dehydration to form the desired product.
Oxidation of Pent-2-en-1-ol: Another method involves the oxidation of pent-2-en-1-ol using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In industrial settings, pent-2-enoic acid is often produced through the catalytic oxidation of pent-2-ene. This process typically involves the use of metal catalysts such as palladium or platinum under controlled temperature and pressure conditions .
化学反应分析
Pent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pent-2-enoic acid derivatives or further oxidized to produce carbon dioxide and water.
Reduction: The compound can be reduced to pentanoic acid using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Esterification: Pent-2-enoic acid reacts with alcohols in the presence of acid catalysts to form esters, such as ethyl pent-2-enoate
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Esterification: Alcohols (e.g., ethanol), acid catalysts (e.g., sulfuric acid).
Major Products Formed:
Oxidation: Carbon dioxide, water, and various oxidized derivatives.
Reduction: Pentanoic acid.
Esterification: Esters like ethyl pent-2-enoate.
相似化合物的比较
Pent-2-enoic acid can be compared with other similar compounds, such as:
Pent-3-enoic acid: Another unsaturated carboxylic acid with the double bond between the third and fourth carbon atoms.
Pent-4-enoic acid: An unsaturated carboxylic acid with the double bond between the fourth and fifth carbon atoms.
But-2-enoic acid (crotonic acid): A four-carbon unsaturated carboxylic acid with a double bond between the second and third carbon atoms.
Uniqueness: Pent-2-enoic acid is unique due to its specific double bond position, which influences its reactivity and interactions with other molecules. This positional isomerism allows for distinct chemical and biological properties compared to its isomers .
属性
IUPAC Name |
pent-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-2-3-4-5(6)7/h3-4H,2H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYBQIKDCADOSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862321 | |
| Record name | Pent-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626-98-2 | |
| Record name | 2-Pentenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pent-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pent-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.978 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Pent-2-enoic acid?
A1: Pent-2-enoic acid, also known as (E)-pent-2-enoic acid, has the molecular formula C5H8O2 and a molecular weight of 100.116 g/mol. [, ]
Q2: What spectroscopic data is available for Pent-2-enoic acid?
A2: Both experimental and theoretical studies have investigated the proton and carbon-13 NMR chemical shifts, as well as the vibrational frequencies (FT-IR) of Pent-2-enoic acid. This data provides valuable insights into the compound's structure and properties. [, , ]
Q3: How does Pent-2-enoic acid interact with mitochondria in rat liver cells?
A3: Studies show that Pent-2-enoic acid, while not as potent as its isomer Pent-4-enoic acid, can partially uncouple oxidative phosphorylation in rat liver mitochondria at low concentrations. [, ] This suggests a potential influence on cellular energy production.
Q4: Does Pent-2-enoic acid affect the oxidation of fatty acids in the liver?
A4: Unlike Pent-4-enoic acid, which demonstrates significant inhibition of long-chain fatty acid oxidation, Pent-2-enoic acid does not show strong inhibitory effects on the oxidation of saturated fatty acids, including palmitate, in rat liver mitochondria at low concentrations. [, ]
Q5: Has the crystal structure of Pent-2-enoic acid been determined?
A5: Yes, the crystal structure of (E)-pent-2-enoic acid has been determined using X-ray crystallography. The molecule was found to be essentially planar. In the crystal structure, molecules are linked together as centrosymmetric dimers via pairs of O—H⋯O hydrogen bonds. []
Q6: Are there any computational studies on the properties of Pent-2-enoic acid?
A6: Yes, computational studies employing DFT/CAM-B3LYP methods with a 6-311++G(d,p) basis set have been conducted on Pent-2-enoic acid. These studies have focused on calculating various electrical properties such as dipole moment, linear polarizability, and hyperpolarizabilities under the influence of static and dynamic electric fields. []
Q7: What can Hirshfeld surface analysis reveal about Pent-2-enoic acid?
A7: Hirshfeld surface analysis, combined with FTIR spectroscopy, provides insight into the molecular structure and vibrational mode properties of crystalline Pent-2-enoic acid. This approach aids in understanding intermolecular interactions within the crystal lattice. []
Q8: Have any synthetic routes been developed to incorporate Pent-2-enoic acid into larger molecules?
A8: Yes, researchers have utilized Pent-2-enoic acid derivatives, particularly ethyl (E/Z)-2-(2-bromoacetyl)pent-2-enoate, as a starting material in the stereoselective synthesis of ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates. This synthetic approach holds promise for the development of compounds with potential pharmaceutical applications, such as cefcapene pivoxil. []
Q9: How does Pent-2-enoic acid behave as a substrate in the Sharpless asymmetric aminohydroxylation reaction?
A9: Studies using functionalized Pent-2-enoic acid ester substrates in the Sharpless asymmetric aminohydroxylation (AA) reaction provide insights into the factors governing regioselectivity. The observed regioselectivity is attributed to a change in substrate orientation with respect to the catalyst when using different ligands, such as PHAL and AQN. This control over regioselectivity in the AA reaction allows for the synthesis of specific stereoisomers of aminosugars. []
Q10: What is the role of Pent-2-enoic acid derivatives in the synthesis of Cefcapene Pivoxil?
A10: (Z)-2-(2-tert-butoxycarbonylaminothiazol-4-yl)pent-2-enoic acid, a derivative of Pent-2-enoic acid, serves as a crucial side-chain building block in the synthesis of Cefcapene Pivoxil. This cephalosporin antibiotic relies on the specific stereochemistry and functional groups introduced by this derivative for its activity. []
Q11: Are there any reported uses of Pent-2-enoic acid in material science?
A11: While not directly using Pent-2-enoic acid, research has investigated the acoustic, mechanical, and anatomical properties of Sindora sp. (sepetir) wood treated with 4-methyl-pent-2-enoic acid. This suggests potential applications in understanding the interaction of similar compounds with wood and potentially influencing its properties. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


